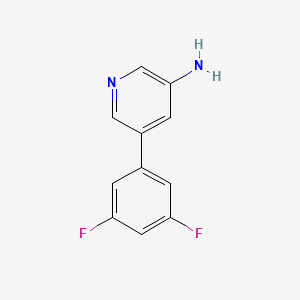

5-(3,5-Difluorophenyl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

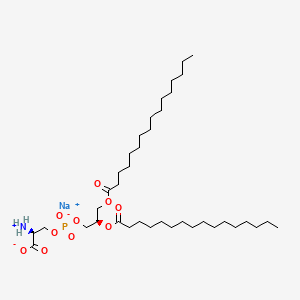

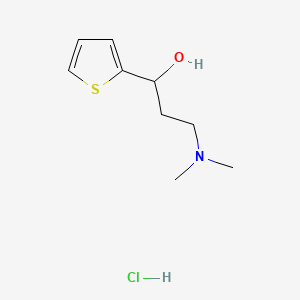

5-(3,5-Difluorophenyl)pyridin-3-amine is a chemical compound with the molecular formula C11H8F2N2 . It has a molecular weight of 206.19 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring at the 5-position . The phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions . The pyridine ring is substituted with an amine group at the 3-position .Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyridine scaffolds, like "5-(3,5-Difluorophenyl)pyridin-3-amine," are crucial in the synthesis of complex organic molecules. They serve as key intermediates in the construction of pharmacologically active compounds due to their bioavailability and broad synthetic applications. Recent reviews have emphasized the role of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, showcasing the diversity and efficiency of these methods in generating lead molecules for further drug development (Parmar, Vala, & Patel, 2023).

Environmental Applications

Amine-functionalized compounds, akin to the amine component in "this compound," show significant promise in environmental applications, particularly in pollutant removal. Studies have documented the effectiveness of amine-functionalized sorbents in capturing and removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting their potential in treating municipal water and wastewater to meet safety standards (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Catalysis

Pyridine derivatives are pivotal in catalysis, offering routes to synthesize various biologically and industrially important chemicals. The design and application of pyridine-based catalysts have led to advancements in cross-coupling reactions, essential for creating C-N bonds, showcasing the versatility of pyridine compounds in organic synthesis. This area of research continually explores the recyclability and efficiency of these catalyst systems for sustainable chemical production processes (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Analytical Chemistry and Chemosensing

The structural motif of "this compound" suggests its potential utility in chemosensing applications. Pyridine derivatives are known for their ability to act as chemosensors, owing to their high affinity for various ions and molecules. Their utility spans from environmental monitoring to biomedical applications, where they detect and quantify specific species with high selectivity and sensitivity (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Mechanism of Action

- The primary target of 5-(3,5-Difluorophenyl)pyridin-3-amine is likely a specific protein or receptor involved in cellular signaling pathways. Unfortunately, specific information about the exact target remains elusive in the available literature .

- Absorption : The compound’s oral bioavailability is crucial. If it’s well-absorbed, it can reach its target effectively .

Target of Action

Pharmacokinetics (ADME)

Biochemical Analysis

Biochemical Properties

5-(3,5-Difluorophenyl)pyridin-3-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions depends on the binding affinity and specificity of this compound for its target molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling proteins, leading to changes in cellular responses. Additionally, this compound can impact the expression of specific genes, thereby modulating the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can decrease over time due to degradation or metabolic processes. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These metabolic processes can influence the compound’s activity and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is important for its interactions with target biomolecules and its overall biological effects .

Properties

IUPAC Name |

5-(3,5-difluorophenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIODBYFBPBBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735030 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225914-83-9 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)

![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)